molecular formula C14H13F2N3O2 B8350098 N-(4-(4-amino-2,5-difluorophenoxy)pyridin-2-yl)propionamide

N-(4-(4-amino-2,5-difluorophenoxy)pyridin-2-yl)propionamide

Cat. No. B8350098
M. Wt: 293.27 g/mol
InChI Key: OJNWMVVJTHFQOX-UHFFFAOYSA-N
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Patent
US09387202B2

Procedure details

To a suspension of N-(4-(2,5-difluoro-4-nitrophenoxy)pyridin-2-yl)propionamide (27.2 g, 84.2 mmol) in EtOH (750 mL) was added a solution of NH4Cl (18 g, 337 mmol) in water (188 mL) and Fe powder (97%, 325 mesh, 18.8 g, 337 mmol) in one portion at RT. The mixture was then heated at 80° C. for 1 h, cooled to ambient temp, filtered through a bed of diatomaceous earth, and washed with MeOH (1 L). The combined filtrates were concentrated to dryness and purified by silica gel chromatography (EtOAc/hexanes) to give N-(4-(4-amino-2,5-difluorophenoxy)pyridin-2-yl)propionamide (17.4 g, 70.5% yield). 1H-NMR (400 MHz, CDCl3): δ 8.07 (d, J=5.6 Hz, 1 H), 8.00 (br s, 1 H), 7.77 (d, J=2 Hz, 1 H), 6.85 (dd, J=10.4, 7.2 Hz, 1 H), 6.63-6.58 (m, 2 H), 3.79 (s, 2 H), 2.38 (q, J=7.6 Hz, 2 H), 1.20 (t, J=7.6 Hz, 3H); MS (ESI): m/z 294.1 (M+H+).
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
188 mL
Type
solvent
Reaction Step Two
Name
Quantity
18.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[C:18]([N+:20]([O-])=O)[C:17]([F:23])=[CH:16][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH:11][C:12](=[O:15])[CH2:13][CH3:14])[CH:6]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:20][C:18]1[C:17]([F:23])=[CH:16][C:3]([O:4][C:5]2[CH:10]=[CH:9][N:8]=[C:7]([NH:11][C:12](=[O:15])[CH2:13][CH3:14])[CH:6]=2)=[C:2]([F:1])[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
FC1=C(OC2=CC(=NC=C2)NC(CC)=O)C=C(C(=C1)[N+](=O)[O-])F
Name
Quantity
750 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
188 mL
Type
solvent
Smiles
O
Name
Quantity
18.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temp
FILTRATION
Type
FILTRATION
Details
filtered through a bed of diatomaceous earth
WASH
Type
WASH
Details
washed with MeOH (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)NC(CC)=O)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 70.5%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.